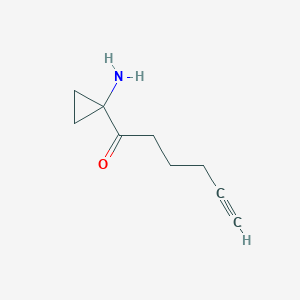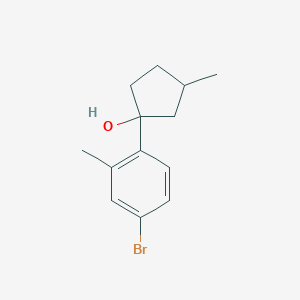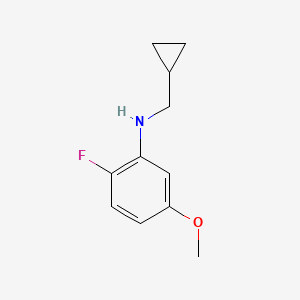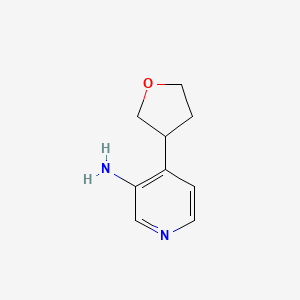
1,1-dioxo-3-prop-2-enylthiolane-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Dioxo-3-prop-2-enylthiolane-3-carboxylic acid is a chemical compound with the molecular formula C8H12O4S and a molecular weight of 204.25 g/mol . This compound is known for its unique chemical structure, which includes a thiolane ring with a carboxylic acid group and a prop-2-enyl substituent. It is a high-purity substance with a minimum purity of 95% .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-dioxo-3-prop-2-enylthiolane-3-carboxylic acid typically involves the reaction of a thiolane derivative with appropriate reagents to introduce the prop-2-enyl and carboxylic acid groups. One common method involves the use of a thiolane precursor, which is reacted with prop-2-enyl bromide in the presence of a base such as potassium carbonate. The resulting intermediate is then oxidized using an oxidizing agent like hydrogen peroxide to introduce the dioxo groups .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified using techniques such as recrystallization or chromatography to achieve the desired purity level .
Chemical Reactions Analysis
Types of Reactions
1,1-Dioxo-3-prop-2-enylthiolane-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional oxygen-containing functional groups.
Reduction: Reduction reactions can be used to convert the dioxo groups to hydroxyl groups.
Substitution: The prop-2-enyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenated compounds, nucleophiles.
Major Products Formed
Oxidation Products: Compounds with additional oxygen-containing functional groups.
Reduction Products: Compounds with hydroxyl groups replacing the dioxo groups.
Substitution Products: Compounds with different functional groups replacing the prop-2-enyl group.
Scientific Research Applications
1,1-Dioxo-3-prop-2-enylthiolane-3-carboxylic acid has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,1-dioxo-3-prop-2-enylthiolane-3-carboxylic acid involves its interaction with specific molecular targets. The compound can interact with enzymes and proteins, leading to changes in their activity. The dioxo groups can participate in redox reactions, while the carboxylic acid group can form hydrogen bonds with target molecules. These interactions can modulate various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
1,3-Dioxanes: Compounds with a similar dioxo structure but different ring systems.
1,3-Dioxolanes: Compounds with a similar dioxo structure but different ring systems.
Uniqueness
1,1-Dioxo-3-prop-2-enylthiolane-3-carboxylic acid is unique due to its specific thiolane ring structure combined with the prop-2-enyl and carboxylic acid groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C8H12O4S |
|---|---|
Molecular Weight |
204.25 g/mol |
IUPAC Name |
1,1-dioxo-3-prop-2-enylthiolane-3-carboxylic acid |
InChI |
InChI=1S/C8H12O4S/c1-2-3-8(7(9)10)4-5-13(11,12)6-8/h2H,1,3-6H2,(H,9,10) |
InChI Key |
UISODZMGTLGGFA-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC1(CCS(=O)(=O)C1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tert-butyl 2-hydroxy-2-(trifluoromethyl)-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B13201439.png)

![2-Amino-3-phenyl-N-[(thiophen-2-yl)methyl]propanamide](/img/structure/B13201448.png)
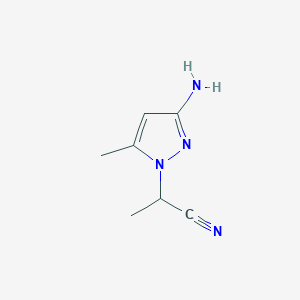


![{2-[(Pyrrolidin-1-yl)methyl]-1,3-thiazol-4-yl}methanol](/img/structure/B13201486.png)
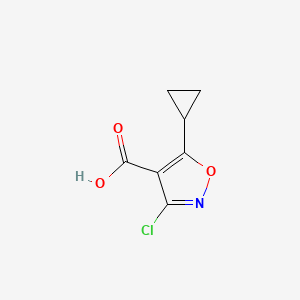
![8,8-Dimethyl-2-azabicyclo[4.2.0]octan-7-ol](/img/structure/B13201496.png)
![[2-(3-Chlorophenyl)-4-methyl-1,3-oxazol-5-yl]methanol](/img/structure/B13201500.png)
